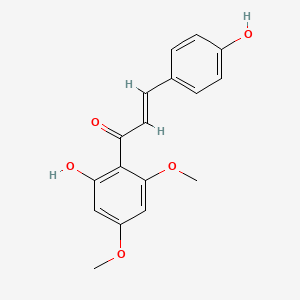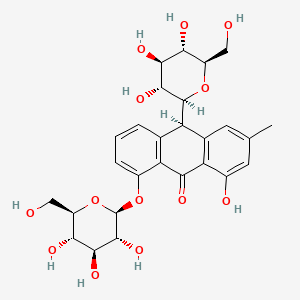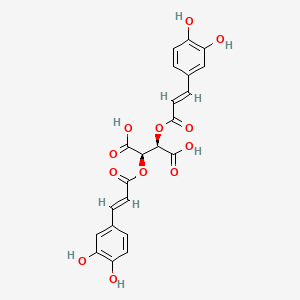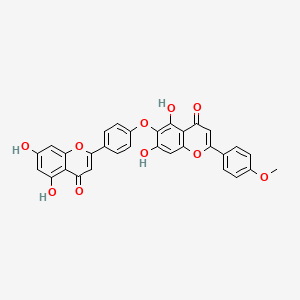
2',4-Dihydroxy-4',6'-dimethoxychalcone
説明
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has the empirical formula C17H16O5 and a molecular weight of 300.31 .
Molecular Structure Analysis
The molecular structure of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone consists of two aromatic rings (one of which is substituted with two methoxy groups and a hydroxy group, and the other with a hydroxy group) connected by a three-carbon α,β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.科学的研究の応用
Anti-inflammatory Activity : A study found that dihydrochalcone derivatives, including 2',4-Dihydroxy-4',6'-dimethoxychalcone, displayed significant anti-inflammatory activity. This was observed in a model involving edema formation, where these compounds demonstrated inhibitory effects similar to phenylbutazone (Somsrisa et al., 2013).
Radical Scavenging Activity : Another research indicated that hydroxy- and methoxychalcones, including variants similar to 2',4-Dihydroxy-4',6'-dimethoxychalcone, exhibit DPPH radical scavenging activity. This suggests potential antioxidant properties (Nishida & Kawabata, 2006).
Neuroprotective Effects : A study isolated a compound closely related to 2',4-Dihydroxy-4',6'-dimethoxychalcone from green perilla leaves and investigated its effects against glutamate neurotoxicity in rat primary cortical cultures. The results suggest potential neuroprotective properties (Taguchi et al., 2020).
Acetylcholinesterase Inhibition : Research on a series of hydroxy- and dimethoxychalcones, including 2',4-Dihydroxy-4',6'-dimethoxychalcone, showed some of these compounds act as inhibitors of human acetylcholinesterase. This suggests potential applications in treating diseases like Alzheimer's (Sukumaran et al., 2016).
Antimicrobial and Antifungal Activity : A compound structurally similar to 2',4-Dihydroxy-4',6'-dimethoxychalcone was isolated from propolis and showed significant antibacterial and antifungal activity (Popova et al., 2001).
Potential in Cancer Treatment : Studies on chalcones, including derivatives of 2',4-Dihydroxy-4',6'-dimethoxychalcone, have indicated cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Amor et al., 2007).
Enzyme Induction : Compounds similar to 2',4-Dihydroxy-4',6'-dimethoxychalcone have been found to induce the phase II enzyme quinone reductase, which is important in detoxifying carcinogens (Gu et al., 2002).
Safety And Hazards
Safety data for 2’,4-Dihydroxy-4’,6’-dimethoxychalcone indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFMIJZNYXWDX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958437 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',4-Dihydroxy-4',6'-dimethoxychalcone | |
CAS RN |
37308-75-1 | |
| Record name | Flavokawain C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavokawain C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)

